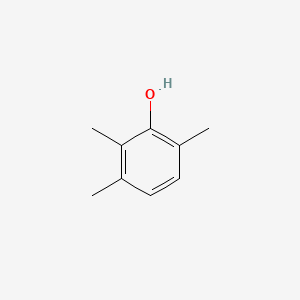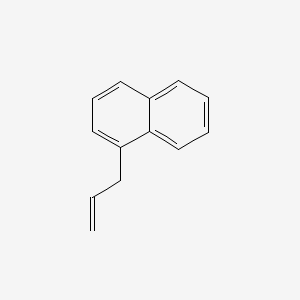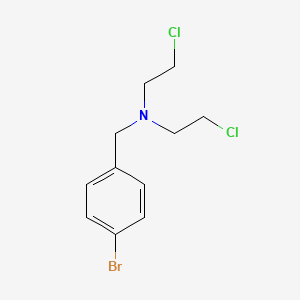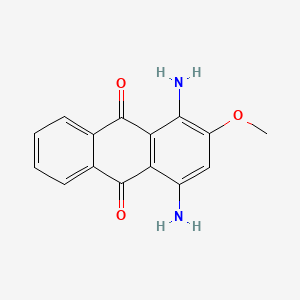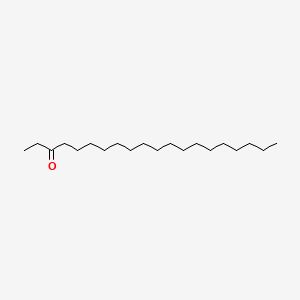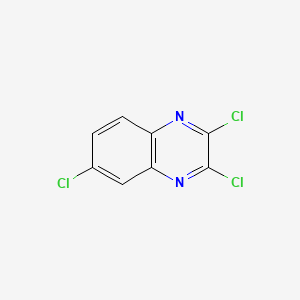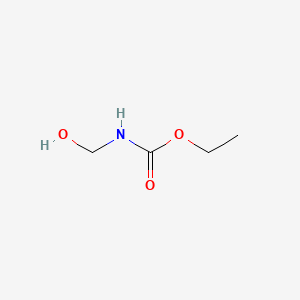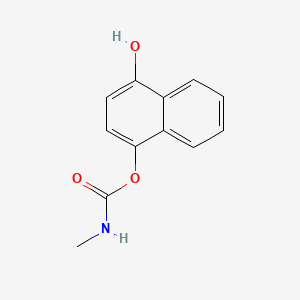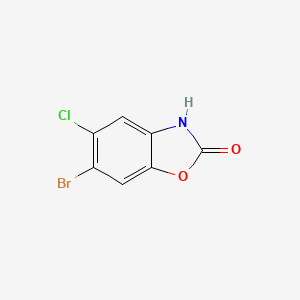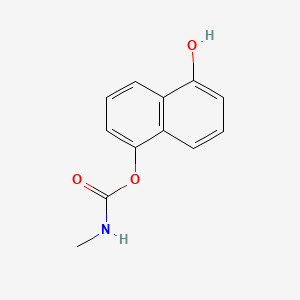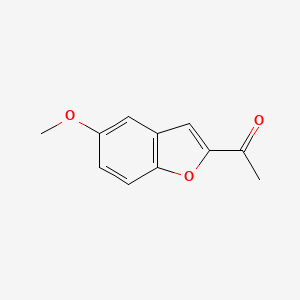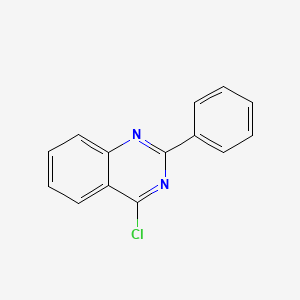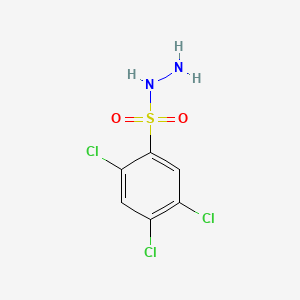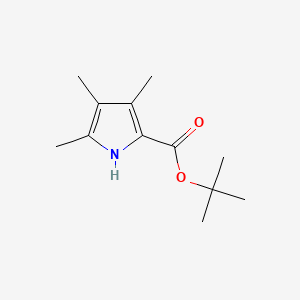
tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. Pyrrole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group attached to the pyrrole ring increases the steric bulk and can influence the reactivity and physical properties of the compound .
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex due to the reactivity of the pyrrole ring. However, efficient synthetic methods have been developed. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, utilizing in situ hydrolysis of tert-butyl esters . Additionally, the synthesis of highly functionalized 2-pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, has been achieved from readily available materials, demonstrating the versatility of pyrrole derivatives .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex due to the presence of various substituents. X-ray diffraction studies have been used to characterize the structure of related compounds, such as tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, providing insights into the conformation and intermolecular interactions of these molecules .
Chemical Reactions Analysis
Pyrrole derivatives undergo a variety of chemical reactions. For example, the reaction of tert-butyl esters of pyrrole carboxylic acids with singlet oxygen can yield peroxidic intermediates, which can further react with nucleophiles to produce substituted pyrroles . The generation of reactive intermediates like 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole has been confirmed, and its reactions with various trapping agents have been studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The introduction of tert-butyl and other alkyl groups can affect properties such as solubility, boiling point, and stability. The coordination modes of pyrrolide derivatives, such as 2,5-di(tert-butyl)pyrrolide, have been investigated, revealing details about bond lengths and coordination numbers that are crucial for understanding their reactivity . Additionally, the thermal properties and stability of these compounds have been characterized using various spectroscopic and analytical techniques .
Applications De Recherche Scientifique
Synthesis Applications
- tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is used in the synthesis of novel compounds with potential mosquito-larvicidal and antibacterial properties (Castelino et al., 2014).
- It serves as a versatile building block in organic chemistry, facilitating nucleophilic substitutions and radical reactions for creating various compounds (Jasch et al., 2012).
Polymerization and Material Science
- In polymerization processes, tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is used in the creation of hydroxy-terminated polyisobutylene, a significant component in polymer science (Morgan & Storey, 2010).
- It is involved in reactions forming hybrid tert-butylmethylalumoxanes, which are important cocatalysts in olefin polymerization (Watanabi et al., 2001).
Pharmaceutical and Biological Research
- This compound is utilized in the direct C-2 arylation of alkyl 4-thiazolecarboxylates, a step in synthesizing the core of thiopeptide antibiotics (Martin et al., 2008).
- Studies have been conducted on its derivatives for potential neurotropic and antitumor activities (Iovel' et al., 2003).
Environmental and Safety Applications
- Research on the thermal hazard of tert-butyl compounds, including tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, is essential for safe handling in industrial environments (Chen & Shu, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-7-8(2)10(13-9(7)3)11(14)15-12(4,5)6/h13H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUCLUDOOSRGFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342875 |
Source


|
| Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |
CAS RN |
50634-31-6 |
Source


|
| Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


